Cas no 145013-06-5 (1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE)

1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE 化学的及び物理的性質
名前と識別子
-
- 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE
- Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate
- SCHEMBL17902822
- SCHEMBL19651943
- Tert-butylN-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate
- 145013-06-5
-
- インチ: InChI=1S/C18H27N3O4/c1-17(2,3)24-15(22)20-14(21-16(23)25-18(4,5)6)19-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H2,19,20,21,22,23)
- InChIKey: UUSXNQWTGNNGSU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 349.20015635Da
- 同位素质量: 349.20015635Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 8
- 複雑さ: 452
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 89Ų
1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12141421-5g |
Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate |
145013-06-5 | 97% | 5g |
$406 | 2024-07-23 |
1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE 関連文献
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1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINEに関する追加情報
Introduction to 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE (CAS No: 145013-06-5)
1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE, also known by its CAS number 145013-06-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is particularly notable for its unique structural features and functional groups, which make it a valuable tool in modern chemical synthesis and research.
The molecular structure of 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE consists of a guanidine core substituted with two tert-butoxycarbonyl (BOC) groups at the 1 and 3 positions, and a trifluoromethylsulfonyl (Tf) group at the 2 position. This combination of functional groups provides the compound with exceptional stability and reactivity, making it a versatile building block in organic synthesis.
Recent studies have highlighted the importance of guanidine derivatives in drug discovery and materials science. For instance, researchers have explored the use of guanidine-based compounds as potential candidates for developing new pharmaceutical agents due to their ability to interact with biological targets such as enzymes and receptors. The presence of the BOC groups in 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE adds an additional layer of functionality, enabling precise control over the reactivity and solubility of the compound during synthesis.
The trifluoromethylsulfonyl group attached to the guanidine core is another key feature of this compound. This group is known for its strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. Recent advancements in computational chemistry have allowed researchers to model the electronic effects of such substituents, providing deeper insights into their role in chemical reactivity and biological interactions.
In terms of synthesis, 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. These methods often involve the use of highly reactive intermediates and require precise control over reaction conditions to ensure high yields and product purity. The development of more efficient synthetic routes for this compound remains an active area of research.
The applications of 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE extend beyond traditional organic synthesis. For example, it has been utilized as a precursor in the preparation of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
In conclusion, 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE, with its unique combination of functional groups and structural features, represents a valuable compound in contemporary chemical research. Its role in drug discovery, materials science, and organic synthesis underscores its importance as a tool for advancing scientific knowledge and technological innovation.
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